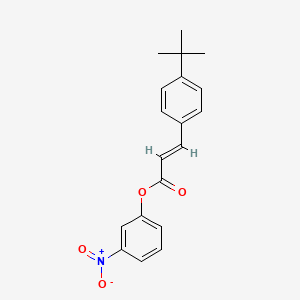![molecular formula C17H13F2N3O3 B5707459 N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as Dacomitinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). Dacomitinib has shown promising results in preclinical and clinical studies, and it is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
Dacomitinib is a reversible inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. Dacomitinib can inhibit the activity of both wild-type and mutant N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, including the T790M mutation, which is resistant to other N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors. Dacomitinib has also been shown to inhibit other receptors in the ErbB family, such as HER2 and HER4.
Biochemical and Physiological Effects:
Dacomitinib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit cell migration and invasion, which are crucial steps in cancer metastasis. Dacomitinib has been shown to downregulate the expression of various genes involved in cell proliferation, survival, and angiogenesis. Dacomitinib can also modulate the immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dacomitinib has several advantages as a research tool for studying N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling and cancer biology. It is a potent and selective inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, with a low nanomolar IC50 value. Dacomitinib has also been shown to be effective in preclinical and clinical studies, making it a valuable tool for translational research. However, Dacomitinib has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. Dacomitinib can also induce drug resistance through the selection of secondary mutations in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
Direcciones Futuras
There are several future directions for the development and application of Dacomitinib. One direction is to explore the combination of Dacomitinib with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the use of Dacomitinib in the prevention or treatment of drug resistance in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide-mutant cancers. Additionally, the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors based on the structure of Dacomitinib may lead to improved cancer therapies.
Métodos De Síntesis
The synthesis of Dacomitinib involves several steps, including the condensation of 4-(difluoromethoxy)aniline with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and cyclization with 2-aminobenzoic acid. The final product is obtained by acetylation of the resulting quinazoline derivative with acetic anhydride. The overall yield of Dacomitinib synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
Dacomitinib has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical studies for the treatment of NSCLC, head and neck squamous cell carcinoma, and other types of cancer. Dacomitinib works by inhibiting the activity of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, which plays a crucial role in cell proliferation, survival, and metastasis. By blocking N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling, Dacomitinib can induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-17(19)25-12-7-5-11(6-8-12)21-15(23)9-22-10-20-14-4-2-1-3-13(14)16(22)24/h1-8,10,17H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPPLPXAFFWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

